molecular formula C28H38N4O4 B10791535 N-[(3S)-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,5-dioxopyrrolidin-3-yl]adamantane-1-carboxamide

N-[(3S)-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,5-dioxopyrrolidin-3-yl]adamantane-1-carboxamide

Cat. No.: B10791535
M. Wt: 494.6 g/mol
InChI Key: VJCWBQYSUVFCFK-MENVUMQLSA-N
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Description

Adamantane-1-carboxylic acid ((S)-1-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-2,5-dioxo-pyrrolidin-3-yl)-amide is a complex organic compound that features a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantane-1-carboxylic acid ((S)-1-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-2,5-dioxo-pyrrolidin-3-yl)-amide typically involves multiple steps. One common method starts with the carboxylation of adamantane to form adamantane-1-carboxylic acid . This intermediate is then subjected to further reactions to introduce the piperazine and pyrrolidinyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Adamantane-1-carboxylic acid ((S)-1-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-2,5-dioxo-pyrrolidin-3-yl)-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can participate in substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Adamantane-1-carboxylic acid ((S)-1-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-2,5-dioxo-pyrrolidin-3-yl)-amide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Adamantane-1-carboxylic acid ((S)-1-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-2,5-dioxo-pyrrolidin-3-yl)-amide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adamantane-1-carboxylic acid ((S)-1-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-2,5-dioxo-pyrrolidin-3-yl)-amide stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C28H38N4O4

Molecular Weight

494.6 g/mol

IUPAC Name

N-[(3S)-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,5-dioxopyrrolidin-3-yl]adamantane-1-carboxamide

InChI

InChI=1S/C28H38N4O4/c1-36-24-5-3-2-4-23(24)31-9-6-30(7-10-31)8-11-32-25(33)15-22(26(32)34)29-27(35)28-16-19-12-20(17-28)14-21(13-19)18-28/h2-5,19-22H,6-18H2,1H3,(H,29,35)/t19?,20?,21?,22-,28?/m0/s1

InChI Key

VJCWBQYSUVFCFK-MENVUMQLSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C[C@@H](C3=O)NC(=O)C45CC6CC(C4)CC(C6)C5

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC(C3=O)NC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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